1-[(2,2-dimethylaziridin-1-yl)-ethoxyphosphoryl]-2,2-dimethylaziridine
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Overview
Description
1-[(2,2-dimethylaziridin-1-yl)-ethoxyphosphoryl]-2,2-dimethylaziridine is a chemical compound known for its unique structure and properties It is characterized by the presence of aziridine rings and a phosphinic acid ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,2-dimethylaziridin-1-yl)-ethoxyphosphoryl]-2,2-dimethylaziridine typically involves the reaction of 2,2-dimethylaziridine with phosphinic acid derivatives under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired ester. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up to accommodate the production demands, ensuring consistent quality and efficiency. Advanced techniques such as continuous flow reactors and automated systems are employed to enhance the production process .
Chemical Reactions Analysis
Types of Reactions
1-[(2,2-dimethylaziridin-1-yl)-ethoxyphosphoryl]-2,2-dimethylaziridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Substitution: The aziridine rings can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcomes .
Major Products
The major products formed from these reactions include phosphine oxides, reduced alcohol derivatives, and various substituted aziridine compounds. These products have diverse applications in different fields .
Scientific Research Applications
1-[(2,2-dimethylaziridin-1-yl)-ethoxyphosphoryl]-2,2-dimethylaziridine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[(2,2-dimethylaziridin-1-yl)-ethoxyphosphoryl]-2,2-dimethylaziridine involves its interaction with specific molecular targets and pathways. The aziridine rings can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of certain enzymes or the disruption of cellular processes. The phosphinic acid ester group also plays a role in modulating the compound’s activity and stability .
Comparison with Similar Compounds
Similar Compounds
- Phosphinic acid, P,P-bis(1-aziridinyl)-, (1S)-1-[3-[3-[(dimethylamino)carbonyl]phenoxy]-4-nitrophenyl]ethyl ester
- Carbamic acid, [bis(2,2-dimethyl-1-aziridinyl)phosphinyl]-,2-[(1-methoxy-2,2,6,6-tetramethyl-4-piperidinyl)oxy]ethyl ester
Uniqueness
1-[(2,2-dimethylaziridin-1-yl)-ethoxyphosphoryl]-2,2-dimethylaziridine stands out due to its unique combination of aziridine rings and phosphinic acid ester group. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
14984-65-7 |
---|---|
Molecular Formula |
C10H21N2O2P |
Molecular Weight |
232.26 g/mol |
IUPAC Name |
1-[(2,2-dimethylaziridin-1-yl)-ethoxyphosphoryl]-2,2-dimethylaziridine |
InChI |
InChI=1S/C10H21N2O2P/c1-6-14-15(13,11-7-9(11,2)3)12-8-10(12,4)5/h6-8H2,1-5H3 |
InChI Key |
SOYAWOSQURUWHG-UHFFFAOYSA-N |
SMILES |
CCOP(=O)(N1CC1(C)C)N2CC2(C)C |
Canonical SMILES |
CCOP(=O)(N1CC1(C)C)N2CC2(C)C |
Appearance |
Solid powder |
14984-65-7 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AB 163 AB-163 ethyl di-(2,2-dimethyl)ethylenamido phosphate NSC 108878 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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